Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
“Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C11H8ClF3N2O2 . It has an average mass of 292.642 Da and a mono-isotopic mass of 292.022644 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8ClF3N2O2/c1-2-19-10(18)8-9(11(13,14)15)16-7-4-3-6(12)5-17(7)8/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 292.64 . It is recommended to be stored at a temperature between 28°C .
Scientific Research Applications
Fluorescent Probes for Mercury Ion Detection
One of the significant applications of derivatives of Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves their use as fluorescent probes for mercury ion detection. The synthesis process involving β-lactam carbenes and 2-pyridyl isonitriles, followed by acidic hydrolysis, leads to the production of novel imidazo[1,2-a]pyridine derivatives. These compounds exhibit efficient fluorescence for mercury ion detection in both acetonitrile and buffered aqueous solutions, offering a practical approach for environmental and biological mercury monitoring (Shao et al., 2011).
Synthesis of Spiro Compounds
Another application is found in the synthesis of spiro compounds, specifically Ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates. These compounds are synthesized from reactions involving 3-[bis(methylthio)methylene]-2(3H)-imidazo[1,2-a]pyridinones with ethyl 4-chloroacetoacetate in the presence of a base. The unique aspect of these compounds is the observation of their proton signals in 1H-NMR spectra changing with sample concentration, indicating conformational changes in the cyclopentenone moiety, which could be of interest in studying molecular dynamics and interactions (Abe et al., 2010).
Investigation into Heterocyclic Compounds
The ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate also serves as a precursor in the synthesis of heterocyclic compounds with potential biological activities. The synthesis of pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazinones from imidazo[1,2-a]pyridines represents an investigation into building fused triazines, showcasing the versatility of imidazo[1,2-a]pyridine systems in generating biologically active structures (Zamora et al., 2004).
Catalytic Activities in Oxidation Reactions
Derivatives of Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate exhibit catalytic activities, notably in the oxidation of catechol to o-quinone using atmospheric oxygen. This application highlights the potential of these compounds in catalysis, particularly in environmentally benign oxidation processes, where the rate of oxidation is influenced by the nature of the ligand, transition metals, ion salts, and the concentration of the complex (Saddik et al., 2012).
Future Directions
While specific future directions for this compound are not mentioned in the search results, it’s worth noting that imidazo[1,2-a]pyridine compounds are being actively researched for their potential applications in medicinal chemistry, particularly as antituberculosis agents . This suggests that “Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate” and related compounds may have promising future applications in drug discovery and development.
properties
IUPAC Name |
ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2O2/c1-2-19-10(18)8-9(11(13,14)15)16-7-4-3-6(12)5-17(7)8/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBOOGRUZIRYPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
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